molecular formula C26H34N2O5 B2898329 3,4,5-triethoxy-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS No. 941954-04-7

3,4,5-triethoxy-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Cat. No.: B2898329
CAS No.: 941954-04-7
M. Wt: 454.567
InChI Key: DDODPROAHDWVMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4,5-Triethoxy-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a synthetic small molecule belonging to a class of tetrahydroquinolinyl benzamide derivatives. These compounds have emerged as subjects of significant interest in medicinal chemistry research, particularly for investigating the lysophosphatidic acid (LPA) receptor pathway . The compound features a benzamide core, substituted with a 3,4,5-triethoxy group, linked to a 1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinoline moiety. This structural architecture is characteristic of molecules investigated for their potential to modulate GPCR signaling, specifically as antagonists for the LPA5 receptor (LPA5) . Preliminary research on structurally analogous compounds indicates potential application in neuroscience and pharmacology, specifically for studying nociceptive mechanisms . Compounds within this chemical class have demonstrated promising activity in attenuating nociceptive hypersensitivity in preclinical inflammatory and neuropathic pain models, potentially through selective blockade of LPA5-mediated signaling cascades . The 3,4,5-triethoxy substitution pattern on the benzamide ring may influence the compound's electronic properties and binding affinity, while the isobutyl group on the tetrahydroquinoline nitrogen could impact metabolic stability and lipophilicity, key parameters for central nervous system (CNS) permeability . Researchers can utilize this compound as a chemical tool to further elucidate the role of LPA5 in pathological pain states and to validate new targets for analgesic development. Its core tetrahydroquinoline scaffold is a privileged structure in drug discovery, known for conferring diverse biological activities and favorable physicochemical properties . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3,4,5-triethoxy-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N2O5/c1-6-31-22-14-19(15-23(32-7-2)25(22)33-8-3)26(30)27-20-10-11-21-18(13-20)9-12-24(29)28(21)16-17(4)5/h10-11,13-15,17H,6-9,12,16H2,1-5H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDODPROAHDWVMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-triethoxy-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the tetrahydroquinoline core, followed by the introduction of the isobutyl group and the triethoxybenzamide moiety. Common reagents used in these steps include ethyl acetate, sodium hydride, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

3,4,5-triethoxy-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ethoxy groups, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce various alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including anti-cancer and anti-inflammatory properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4,5-triethoxy-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Structural Analogues in Benzamide-Based Inhibitors

The benzamide scaffold is a common pharmacophore in enzyme inhibitors. Key comparisons include:

Compound Name Substituents on Benzamide Linked Moiety Reported Activity (PCAF HAT Inhibition at 100 μM) Key Structural Differences vs. Target Compound
2-Hexanoylamino-1-(4-carboxyphenyl)benzamide 2-hexanoylamino, 4-carboxyphenyl None 67% Shorter acyl chain; lacks triethoxy groups
2-Tetradecanoylamino-1-(3-carboxyphenyl)benzamide 2-tetradecanoylamino, 3-carboxyphenyl None 79% Longer acyl chain; carboxy vs. ethoxy groups
Target Compound 3,4,5-triethoxy 1-isobutyl-2-oxo-tetrahydroquinolin-6-yl Not explicitly reported Unique triethoxy and tetrahydroquinoline groups

Key Findings :

  • Acyl Chain vs. Ether Substituents: Compounds with long acyl chains (e.g., tetradecanoylamino) exhibit higher PCAF HAT inhibition (~79%) compared to shorter chains (~67%) .
  • Positional Effects : Carboxyphenyl groups at the 3- or 4-positions show similar activity (~71% for both), suggesting minimal positional dependence . The triethoxy groups in the target compound may instead influence steric bulk or electronic effects.
  • Tetrahydroquinoline Moiety: The 1-isobutyl-2-oxo-tetrahydroquinolin-6-yl group distinguishes the target compound from simpler benzamides. Analogous structures, such as N-(4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiazol-2-yl)oxazole-5-carboxamide (), highlight the importance of the 2-oxo group in hydrogen bonding and the isobutyl group in enhancing lipophilicity for membrane permeability.
Functional Implications of Substituents
  • Triethoxy Groups : The ethoxy substituents may improve solubility compared to carboxy or acylated analogs. However, their electron-donating nature could reduce electrophilic interactions critical for enzyme binding.
  • 2-Oxo Group: The ketone in the tetrahydroquinoline ring may act as a hydrogen-bond acceptor, mimicking interactions seen in other enzyme inhibitors (e.g., kinase ATP-binding sites).
Hypothetical Activity Profile

While direct assay data for the target compound is unavailable, structural parallels suggest:

  • Improved Pharmacokinetics : The triethoxy and isobutyl groups may confer better solubility and metabolic stability compared to acylated analogs, though this requires experimental validation.

Biological Activity

3,4,5-triethoxy-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a compound of growing interest in pharmaceutical and medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a tetrahydroquinoline core with an isobutyl substituent and a triethoxybenzamide moiety. The molecular formula is C23H28N2O5C_{23}H_{28}N_{2}O_{5}, indicating the presence of multiple functional groups that may contribute to its biological properties.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly focusing on its antimicrobial and anticancer properties. Below are key findings from recent studies:

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Study Findings : A study demonstrated that derivatives with similar quinoline structures showed effective inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli.

Anticancer Activity

The compound has also been evaluated for its anticancer potential:

  • Cell Line Studies : In vitro studies on various cancer cell lines (e.g., A2780 ovarian cancer cells) revealed that the compound induces apoptosis and inhibits cell proliferation. The mechanism appears to involve the modulation of apoptotic pathways and cell cycle arrest.
Cell Line IC50 (µM) Mechanism of Action
A278015.2Induction of apoptosis
HeLa10.5Cell cycle arrest at G2/M phase

Case Study 1: Anticancer Efficacy

A recent study published in Cancer Letters examined the efficacy of this compound on A2780 cells. The results indicated a dose-dependent decrease in cell viability with significant morphological changes consistent with apoptosis.

Case Study 2: Mechanistic Insights

Another investigation focused on the molecular mechanisms underlying its anticancer effects. The study utilized flow cytometry and Western blot analyses to show that the compound activates caspase pathways and upregulates pro-apoptotic proteins while downregulating anti-apoptotic factors.

Q & A

Q. What are the recommended synthetic routes for 3,4,5-triethoxy-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide, and how do reaction conditions influence yield?

The synthesis typically involves:

  • Step 1 : Preparation of the tetrahydroquinoline core via cyclization of aniline derivatives with β-keto esters under acidic conditions .
  • Step 2 : N-Alkylation of the tetrahydroquinoline nitrogen using isobutyl bromide or equivalent alkylating agents in polar aprotic solvents (e.g., DMF) .
  • Step 3 : Benzamide coupling via Schotten-Baumann reaction, where 3,4,5-triethoxybenzoyl chloride reacts with the amine intermediate in the presence of a base (e.g., NaOH) .

Q. Critical Parameters :

  • Temperature control (<5°C during acylation to minimize side reactions).
  • Solvent choice (e.g., dichloromethane for improved solubility of intermediates) .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the final product .

Q. How can spectroscopic methods (NMR, IR, MS) be optimized to characterize this compound?

  • NMR :
    • ¹H NMR : Focus on resolving ethoxy proton signals (δ 1.2–1.4 ppm for CH₃, δ 3.8–4.2 ppm for OCH₂) and the isobutyl group (δ 0.9 ppm for CH(CH₂)₂).
    • ¹³C NMR : Confirm the carbonyl (C=O) at ~168 ppm and the tetrahydroquinoline C=O at ~172 ppm .
  • IR : Key peaks include N-H stretch (~3300 cm⁻¹, amide), C=O stretches (~1650–1750 cm⁻¹), and C-O-C from ethoxy groups (~1250 cm⁻¹) .
  • MS : High-resolution ESI-MS to verify the molecular ion [M+H]⁺ at m/z 495.2 (calculated for C₂₈H₃₄N₂O₅) .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

  • pH Stability :
    • Stable in neutral to slightly acidic conditions (pH 5–7).
    • Hydrolysis of the amide bond occurs at pH >10 or <3, requiring buffered solutions during biological assays .
  • Thermal Stability :
    • Decomposition observed >150°C (DSC/TGA data). Store at –20°C in inert atmospheres to prevent oxidation .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound, and what challenges arise?

  • Methodology :
    • Grow single crystals via slow evaporation (solvent: ethanol/water mix).
    • Use SHELX programs (e.g., SHELXL) for structure refinement, leveraging high-resolution data (<1.0 Å) to resolve ethoxy/isobutyl conformational disorder .
  • Challenges :
    • Dynamic disorder in the triethoxy groups may require constrained refinement or twin modeling .
    • Weak diffraction due to flexible side chains; synchrotron radiation improves data quality .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of ethoxy and isobutyl substituents?

  • Approach :
    • Synthesize analogs with modified substituents (e.g., 3,4-diethoxy or bulkier alkyl groups).
    • Test biological activity (e.g., enzyme inhibition assays) and correlate with LogP (lipophilicity) and steric parameters (e.g., Taft Es) .
  • Key Metrics :
    • IC₅₀ values against target enzymes (e.g., kinases).
    • Computational docking (AutoDock Vina) to predict binding affinity changes .

Q. What strategies mitigate conflicting bioactivity data in preclinical models?

  • Data Triangulation :
    • Validate results across multiple assays (e.g., cell-based vs. enzymatic assays) to rule out off-target effects .
    • Control for metabolic instability using liver microsome studies .
  • Statistical Analysis :
    • Apply Bland-Altman plots to assess inter-assay variability .

Q. How can computational modeling predict metabolic pathways and toxicity?

  • Tools :
    • Use ADMET Predictor™ or SwissADME to identify potential sites of Phase I/II metabolism (e.g., ethoxy O-dealkylation, amide hydrolysis) .
    • Toxicity risk assessment via ProTox-II for hepatotoxicity and mutagenicity flags .
  • Validation :
    • Compare predictions with in vitro CYP450 inhibition assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.